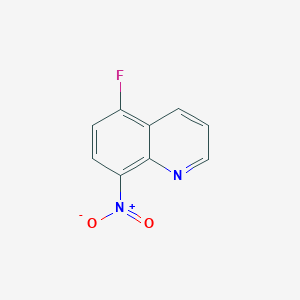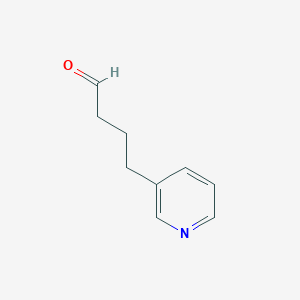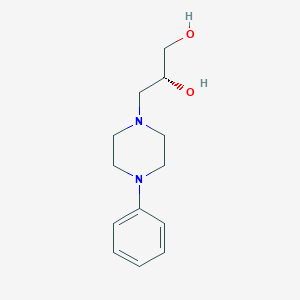
(+)-Dropropizine
Übersicht
Beschreibung
+/-Dropropizine is an analgesic drug that is used for the symptomatic treatment of pain and inflammation. It is a synthetic derivative of the naturally occurring amino acid, dropropizine. It is a non-steroidal anti-inflammatory drug (NSAID) and is structurally related to ibuprofen and naproxen. It is a white, odorless, crystalline powder that is soluble in water. It is used to treat mild to moderate pain, inflammation, and fever.
Wissenschaftliche Forschungsanwendungen
Analytical Methods and Drug Determination
- Characteristics and Analytical Methods : (+)-Dropropizine is used in various drug formulations like tablets and syrups. Various analytical methods, including HPLC/UV, spectrophotometric UV/Vis, and others, are used for drug determination in different matrices such as pharmaceutical formulations and biological fluids (Machado et al., 2019).
Enantiomeric Resolution and Separation
- Enantiomeric Resolution : The enantiomers of this compound, used as an antitussive and sedative agent, were successfully separated using lipases from Pseudomonas cepacia (Salunkhe & Nair, 2001).
- Chiral HPLC Methods : Various chiral HPLC methods have been developed for the determination of this compound enantiomers, providing high-resolution and reproducibility for quality control (Shi‐Zhi & Pharmaceutical, 2003).
Pharmacokinetic Studies
- Pharmacokinetics in Rat Plasma : A study developed and validated an LC-ESI-MS/MS method for quantitation of this compound enantiomers in rat plasma, indicating no stereoselective disposition or chiral inversion in rats (Balaji et al., 2018).
- Tissue Distribution in Rats : Research on stereoselective pharmacokinetics and tissue distribution of this compound enantiomers after administration in rats showed no significant differences between the enantiomers (Gabani et al., 2020).
Method Development for Quality Control
- Validation of Spectrophotometric Method : A green spectrophotometric method was validated for the determination of this compound in commercial oral solutions, confirming its suitability for quality control (Monsores et al., 2020).
Human Metabolism Studies
- Metabolism and Detection in Human Urine : Studies on the human metabolism of this compound showed that it is mainly metabolized by hydroxylation of the aromatic ring and N-dealkylation, detectable in human urine (Staack et al., 2004).
Eigenschaften
IUPAC Name |
(2R)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVWPYVOOKLBCG-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CO)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C[C@H](CO)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030215 | |
| Record name | (+)-Dropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99291-24-4 | |
| Record name | Dropropizine S-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Dropropizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DROPROPIZINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS5K818KA7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Dropropizine is classified as a peripheral antitussive agent. While its exact mechanism is not fully elucidated, research suggests it primarily acts by inhibiting the cough reflex through its action on peripheral receptors and their afferent conductors in the airways. [] This is in contrast to centrally acting antitussives like codeine, which primarily act on the cough center in the brain.
A: Studies in animal models show that levodropropizine demonstrates comparable, if not slightly higher, antitussive activity than the racemic mixture, dropropizine, while exhibiting a lower potential for central nervous system (CNS) depression. [, , ] The specific activity of (+)-dropropizine in isolation requires further investigation.
ANone: The molecular formula of dropropizine is C13H20N2O2, and its molecular weight is 236.31 g/mol.
ANone: Yes, several analytical techniques are employed for characterizing dropropizine. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR): Used to determine the structure and purity of synthesized dropropizine derivatives. [, ]
- Mass Spectrometry (MS): Employed in combination with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) to identify and quantify dropropizine and its metabolites in biological samples. [, ]
- Infrared Spectroscopy (IR): Used for structural confirmation of synthesized dropropizine derivatives. []
ANone: Yes, computational chemistry techniques have been applied to:
- Simulate molecularly imprinted polymer (MIP) systems: This aids in understanding the interactions between dropropizine and the MIP, which is useful for separation and enrichment processes. []
- Investigate the mechanism of the hydrogen borrowing reaction: This reaction is relevant to the synthesis of dropropizine from renewable starting materials. []
- Introduction of amino functional groups: Replacing the 1-hydroxy group of dropropizine with amino groups resulted in derivatives with comparable antitussive activity to the parent compound. []
A: Yes, research suggests that levodropropizine exhibits a more favorable pharmacological profile compared to the racemic mixture. While retaining similar antitussive efficacy, it demonstrates reduced CNS depressant effects in animal models and humans. [, , ] This highlights the importance of stereochemistry in drug activity and safety.
ANone: While not extensively discussed in the provided research, formulating parenteral solutions of dropropizine presents challenges due to:
- Sensitivity to oxygen: Dropropizine requires preparation and storage in gas-inert atmospheres like nitrogen to prevent degradation. []
- pH and Osmolarity Control: Maintaining a specific pH range (7.0-7.5) and osmolarity (270-310 mOsm/kg) is crucial for parenteral formulations to ensure stability and compatibility with physiological conditions. []
ANone: Research indicates that dropropizine undergoes extensive metabolism in humans, primarily through:
- Aromatic hydroxylation: This pathway leads to the formation of hydroxylated metabolites, with para-hydroxy-dropropizine being a significant metabolite. []
- N-dealkylation: This metabolic route generates N-phenylpiperazine derivatives from both the parent drug and its hydroxylated metabolites. []
- Piperazine ring degradation: This pathway contributes to the breakdown of the piperazine moiety in dropropizine. []
A: In dogs, levodropropizine exhibits a longer duration of action compared to dropropizine, while maintaining comparable antitussive activity. [] This suggests potential advantages of using the single enantiomer over the racemic mixture in terms of dosing frequency and patient compliance.
ANone: Several animal models are employed, including:
- Conscious cats: Mechanically induced cough by stimulation of the larynx or trachea with a nylon fiber is a common method. [, , , , , ]
- Anaesthetized guinea pigs and rabbits: Coughing is induced mechanically or electrically. []
- Conscious dogs: Coughing can be induced using citric acid aerosols. []
A: Dropropizine, particularly the (+)-enantiomer (dextrodropropizine), has been associated with CNS depressant effects such as sedation. [, ] Levodropropizine, on the other hand, exhibits a lower potential for CNS depression compared to the racemate. [, , ]
ANone: Various methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection (HPLC/UV) or mass spectrometry (LC-MS/MS) for sensitive and selective determination of dropropizine in various matrices, including pharmaceuticals, plasma, and urine. [, , , ]
- Spectrophotometry: Utilized for quantitative analysis of dropropizine in pharmaceutical formulations, based on its UV absorbance or by employing colorimetric reactions. [, , ]
- Gas Chromatography (GC): Combined with mass spectrometry (GC-MS) to analyze dropropizine and its metabolites in biological samples like urine after appropriate sample preparation techniques. []
- Voltammetry: This electroanalytical technique offers a sensitive approach for determining dropropizine in pharmaceuticals and biological fluids. []
A: While not extensively discussed in the provided research, the type of formulation, such as syrup or suspension, can influence the dissolution rate and absorption of dropropizine. [] Further research is needed to determine the specific impact of different formulation strategies on the dissolution and solubility of dropropizine and its enantiomers.
ANone: Yes, the research emphasizes the importance of method validation. Studies highlight:
- Adherence to ICH guidelines: Spectrophotometric methods for dropropizine analysis in pharmaceutical solutions are validated according to ICH recommendations for linearity, accuracy, precision, and robustness, ensuring reliable and reproducible results. []
- Statistical analysis: Statistical methods are routinely employed to assess the validity and reliability of analytical data. [, , , ]
ANone: Alternative antitussive agents include:
- Codeine and other opioids: These centrally acting drugs effectively suppress cough, but carry a risk of dependence and other side effects. [, , , , ]
- Non-narcotic antitussives: These include drugs like prenoxdiazine, which act peripherally but may be less potent than dropropizine. [, ]
- Natural remedies: Plant extracts, particularly those rich in polysaccharides, have shown antitussive activity in experimental models. [, , , ] Examples include extracts from Althea officinalis (marshmallow), Rudbeckia fulgida (black-eyed Susan), and Paederia foetida (skunkvine).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

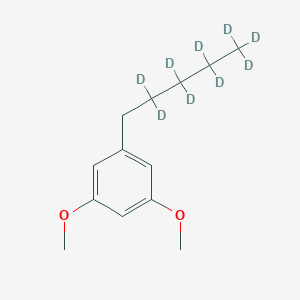
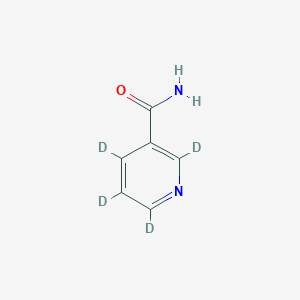
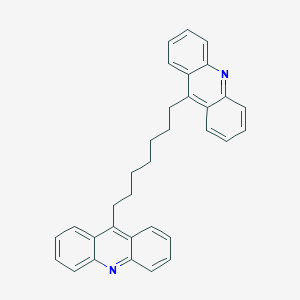

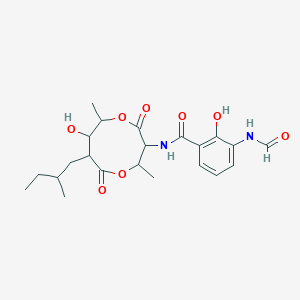
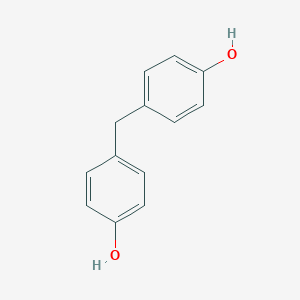

![5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B132331.png)
